molecular formula C9H11BrO3S B175723 2-Bromoethyl 4-methylbenzenesulfonate CAS No. 19263-21-9

2-Bromoethyl 4-methylbenzenesulfonate

Cat. No.: B175723
CAS No.: 19263-21-9
M. Wt: 279.15 g/mol
InChI Key: LTMNMMFAYJZNTC-UHFFFAOYSA-N
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Description

It is widely employed as an alkylating agent in organic synthesis, particularly in drug discovery. For example, it serves as a key reagent in the synthesis of antiparasitic compounds targeting Trypanosoma brucei, as demonstrated in the optimization of CBL0137 derivatives . Its reactivity stems from the bromine atom, which acts as a leaving group, enabling nucleophilic substitution reactions with amines or other nucleophiles under mild conditions (e.g., Cs₂CO₃ in DMF at room temperature) .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 4-methylbenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromoethyl group. It can also participate in elimination reactions under certain conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into target molecules.

Biological Research

In biological contexts, 2-Bromoethyl 4-methylbenzenesulfonate can modify biomolecules through nucleophilic substitution, facilitating studies on enzyme mechanisms and protein interactions. This application is particularly relevant in drug development and biochemical assays.

Industrial Applications

The compound is utilized in producing specialty chemicals, polymers, and surfactants. Its reactivity makes it suitable for creating complex materials with desired properties for various industrial applications.

Radiochemistry

This compound has been explored as a precursor in radiochemical synthesis, particularly in the production of radiotracers for medical imaging techniques such as PET (Positron Emission Tomography).

Case Study 1: Synthesis of Anticancer Agents

In a study focusing on anticancer drug development, researchers utilized this compound to synthesize novel compounds that exhibited selective cytotoxicity against cancer cell lines. The nucleophilic substitution reactions enabled the incorporation of various substituents that enhanced biological activity.

Case Study 2: Modifying Biomolecules

A research project aimed at understanding enzyme-substrate interactions employed this compound to modify enzyme substrates via nucleophilic attack. The resultant modified substrates provided insights into enzyme mechanisms and potential inhibitors for therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromoethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromoethyl group is highly reactive and can be displaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create complex molecules from simpler precursors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Methylbenzenesulfonate Derivatives

Compounds such as (E)-2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u) are synthesized via tosylation of precursor alcohols using 4-toluenesulfonyl chloride . These derivatives share the ethyl tosylate backbone but incorporate nitro-styryl-imidazole groups, enhancing their biological activity. Key differences include:

  • Reactivity: The bromine in 2-bromoethyl tosylate facilitates faster alkylation compared to non-halogenated ethyl tosylates, which require stronger bases or elevated temperatures for activation.
  • Applications: Bromoethyl tosylate is primarily used in early-stage alkylation, while nitro-styryl derivatives (e.g., 3a–3u) are optimized for specific bioactivity (e.g., antitrypanosomal EC₅₀ values) .

Arenesulfonate Salts

Salts like 2-Aminoanilinium 4-methylbenzenesulfonate and 4-bromoanilinium 4-methylbenzenesulfonate feature ionic interactions between the tosylate anion and protonated amines . Unlike 2-bromoethyl tosylate, these are non-reactive in alkylation but exhibit distinct crystallographic properties (e.g., monoclinic crystal systems with specific lattice parameters) . Their applications focus on material science rather than synthesis.

Brominated Arenesulfonates

  • (4-Bromophenyl) 4-methylbenzenesulfonate (CAS 6324-15-8): This compound contains bromine on the aromatic ring rather than the ethyl chain . The aromatic bromine enables Suzuki–Miyaura cross-coupling reactions, whereas the ethyl bromine in 2-bromoethyl tosylate is tailored for nucleophilic substitution.
  • 4-(2-Bromoethyl)benzenesulfonyl chloride (CAS 64062-91-5): The sulfonyl chloride group enhances electrophilicity, making it reactive toward amines without requiring base activation. However, the bromoethyl group may undergo solvolysis with 1,2-bromine migration, similar to 2-bromoethyl tosylate .

Solvolysis Behavior

Studies on 2-bromoethyl arenesulphonates reveal that solvolysis (e.g., trifluoroacetolysis) induces 1,2-bromine migration. For example:

  • 2-Bromoethyl 4-methylbenzenesulfonate exhibits ~50% bromine migration during trifluoroacetolysis.
  • In contrast, 2-bromoethyl p-nitrobenzenesulfonate shows 40.8% migration, attributed to electron-withdrawing nitro groups stabilizing the transition state .
    This highlights the electronic influence of the sulfonate aryl group on reaction pathways.

Physicochemical and Metabolic Properties

  • Lipophilic Ligand Efficiency (LLE) : For crossover analogues (e.g., compound 26a), LLE = pEC₅₀ − clogP, with values optimized for blood-brain barrier penetration .
  • Log D₇.₄ and Plasma Protein Binding : Reported for structurally similar antiparasitic agents, these parameters influence metabolic stability and bioavailability .

Biological Activity

2-Bromoethyl 4-methylbenzenesulfonate is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to a range of effects on cellular processes. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure :
The compound this compound features a bromoethyl group attached to a 4-methylbenzenesulfonate moiety. This structure is critical for its reactivity and biological interactions.

Molecular Formula :
C₉H₁₁BrO₃S

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This covalent modification can alter the function of target proteins, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes, which can disrupt metabolic pathways.
  • Cell Signaling Modulation : It may influence cell signaling pathways, affecting processes like proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Anti-Cancer Potential : In vitro studies have demonstrated that it can inhibit the growth of certain cancer cell lines without adversely affecting normal cells at lower concentrations .
  • Inflammatory Response Modulation : The compound has been implicated in modulating inflammatory responses, potentially through its interaction with immune cell signaling pathways .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on hepatocellular carcinoma (HCC) cell lines. Results indicated that the compound significantly inhibited tumor cell growth at concentrations around 10 µM while showing minimal toxicity to non-tumorigenic cells. This selectivity suggests potential for therapeutic applications in cancer treatment .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of specific enzymes related to inflammatory pathways. The study found that this compound could effectively inhibit cyclooxygenase enzymes, which are crucial in the synthesis of pro-inflammatory mediators .

Table 1: Biological Activity Summary

Activity TypeObserved EffectConcentration (µM)Reference
AntimicrobialInhibition of bacterial growthVaries
AnticancerGrowth inhibition in HCC cells10
Enzyme inhibitionInhibition of COX enzymesVaries

Table 2: Mechanistic Insights

MechanismDescriptionReference
Covalent BondingForms covalent bonds with nucleophiles
Cell Signaling ModulationAlters signaling pathways affecting proliferation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromoethyl 4-methylbenzenesulfonate in high yield?

A common method involves reacting 4-methylbenzenesulfonyl chloride with 2-bromoethanol in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol displaces the chloride on the sulfonyl group. Yield optimization requires controlled temperature (0–5°C) and inert atmosphere to minimize hydrolysis. Post-synthesis purification via recrystallization (e.g., from ethanol/water mixtures) or column chromatography is recommended .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Range
SolventDichloromethane or THF70–85%
Temperature0–5°C (initial), RT (completion)
BasePyridine or Triethylamine

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity validation involves tandem techniques:

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (3:1) for preliminary purification.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals.
  • Spectroscopic Confirmation : 1^1H NMR (δ 7.6–7.8 ppm for aromatic protons, δ 4.3–4.5 ppm for -CH2_2Br) and 13^{13}C NMR (δ 21.5 ppm for methyl group) are critical .

Q. What spectroscopic and crystallographic methods are reliable for characterizing this compound?

  • NMR Spectroscopy : Key for identifying functional groups (e.g., sulfonate ester at δ 125–135 ppm in 13^{13}C NMR).
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal packing and hydrogen-bonding patterns. Monoclinic systems (space group P21_1/n) are common for sulfonate derivatives, with lattice parameters comparable to 2-aminoanilinium 4-methylbenzenesulfonate (e.g., a = 14.64 Å, b = 5.71 Å) .

Advanced Research Questions

Q. How does the bromoethyl group influence the compound’s reactivity in alkylation reactions?

The bromoethyl group acts as a potent alkylating agent due to the electron-withdrawing sulfonate ester, which enhances the leaving group ability of bromide. In SN2 reactions, nucleophiles (e.g., amines, thiols) displace bromide, forming sulfonate-linked adducts. Kinetic studies suggest steric hindrance from the methyl group on the benzene ring slightly reduces reactivity compared to non-methylated analogs .

Q. What hydrogen-bonding patterns are observed in its crystal structure?

In derivatives like 2-aminoanilinium 4-methylbenzenesulfonate, sulfonate oxygens form hydrogen bonds with adjacent NH groups (bond lengths: 2.8–3.1 Å). Symmetry operations (e.g., -x+1, y, z+1) stabilize the lattice, as seen in monoclinic systems .

Table 2: Hydrogen-Bonding Parameters

Donor-AcceptorDistance (Å)Angle (°)Symmetry Code
N–H···O(sulfonate)2.85165-x+1, y, z+1

Q. How should researchers resolve contradictions in reported reactivity data?

Discrepancies in alkylation efficiency (e.g., variable yields with amines) may arise from differences in solvent polarity, nucleophile strength, or trace moisture. Systematic analysis using design-of-experiments (DoE) frameworks is recommended. For example, varying solvents (DMF vs. THF) and bases (K2_2CO3_3 vs. DBU) can isolate critical factors .

Q. Safety and Handling

  • Toxicity : Limited toxicological data exist; assume acute toxicity based on analogs like 4-(bromomethyl)benzaldehyde. Use PPE (gloves, goggles) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and seek medical attention .

Q. Key Research Gaps

  • Thermal Stability : No data on decomposition temperatures; differential scanning calorimetry (DSC) studies are needed.
  • Hydrolytic Stability : Investigate pH-dependent degradation kinetics (e.g., in aqueous buffers at 25–60°C).

Properties

IUPAC Name

2-bromoethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMNMMFAYJZNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390633
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19263-21-9
Record name 2-bromoethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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